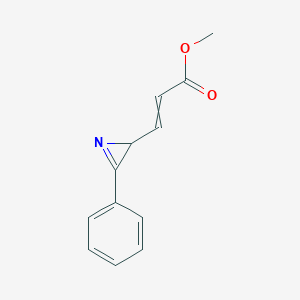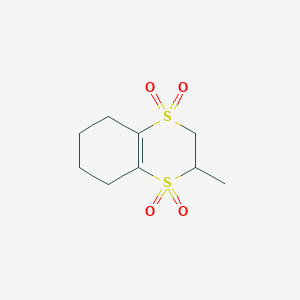
2-Methyl-2,3,5,6,7,8-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2,3,5,6,7,8-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone is a complex organic compound with a unique structure that includes multiple rings and sulfur atoms
Métodos De Preparación
The synthesis of 2-Methyl-2,3,5,6,7,8-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct formation of the compound. Industrial production methods may vary, but they typically involve large-scale reactions with optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-Methyl-2,3,5,6,7,8-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biological molecules. In medicine, researchers may explore its potential therapeutic effects. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2,3,5,6,7,8-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone involves its interaction with specific molecular targets. These interactions can lead to various effects, depending on the context in which the compound is used. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity.
Comparación Con Compuestos Similares
2-Methyl-2,3,5,6,7,8-hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone can be compared to similar compounds such as naphthalene derivatives and other sulfur-containing heterocycles. Its unique structure, which includes multiple rings and sulfur atoms, sets it apart from other compounds. Similar compounds include naphthalene, cadina-1(10),4-diene, and 2H-2,4a-methanonaphthalen-8(5H)-one .
Propiedades
Número CAS |
55789-54-3 |
|---|---|
Fórmula molecular |
C9H14O4S2 |
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
3-methyl-2,3,5,6,7,8-hexahydro-1λ6,4λ6-benzodithiine 1,1,4,4-tetraoxide |
InChI |
InChI=1S/C9H14O4S2/c1-7-6-14(10,11)8-4-2-3-5-9(8)15(7,12)13/h7H,2-6H2,1H3 |
Clave InChI |
HMCZBGUXJAJMBC-UHFFFAOYSA-N |
SMILES canónico |
CC1CS(=O)(=O)C2=C(S1(=O)=O)CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


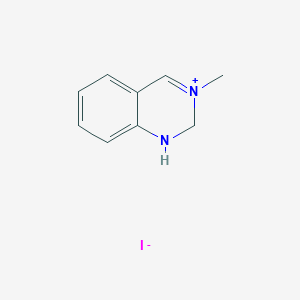



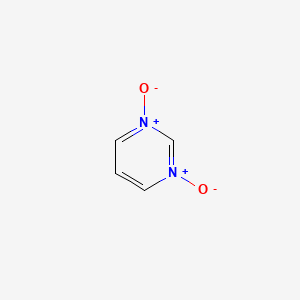

![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)
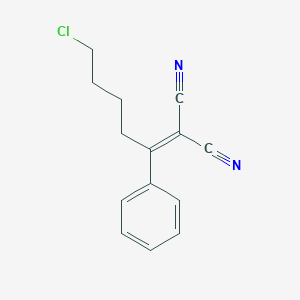
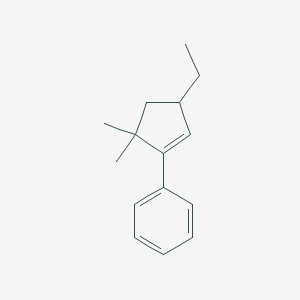
![N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide](/img/structure/B14638802.png)
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)
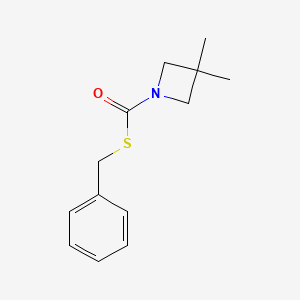
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
